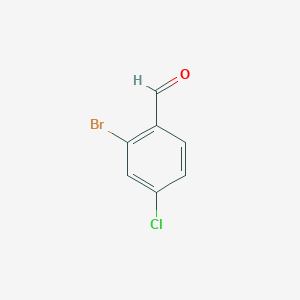

2-Bromo-4-chlorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOAHIKYBSZIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522764 | |

| Record name | 2-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84459-33-6 | |

| Record name | 2-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery

CAS Number: 84459-33-6

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorobenzaldehyde, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, key reactions, and its role as a versatile intermediate in the creation of complex bioactive molecules.

Core Properties and Data

This compound is a di-halogenated aromatic aldehyde that serves as a valuable starting material due to the differential reactivity of its functional groups. The aldehyde allows for a wide range of classical carbonyl reactions, while the bromo and chloro substituents provide handles for cross-coupling and other substitution reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| CAS Number | 84459-33-6 | [1][2] |

| Molecular Formula | C₇H₄BrClO | [1][2] |

| Molecular Weight | 219.46 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 68-73 °C | |

| Purity | >97.0% (GC) | |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethyl acetate, hexane, and chloroform. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are two representative experimental protocols.

Synthesis from 3-chlorobenzaldehyde

A common method involves the bromination of 3-chlorobenzaldehyde.

Experimental Protocol:

-

In an inorganic strong acid solvent (e.g., concentrated sulfuric acid), cool the system to ≤10 °C.

-

Slowly add 3-chlorobenzaldehyde, followed by an iodine-containing catalyst (e.g., elemental iodine).

-

Control the temperature of the system to ≤15 °C and add N-bromosuccinimide (NBS) in multiple portions.

-

Maintain the reaction at this temperature for 2-10 hours, then warm to 25-55 °C and continue the reaction for another 1-6 hours.

-

Pour the reaction mixture into crushed ice to precipitate the solid product.

-

Collect the solid by suction filtration, wash with water, and recrystallize from petroleum ether to obtain this compound.[4]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for various organic transformations, enabling the synthesis of a diverse range of complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl bromide of this compound and an organoboron compound.[5]

Experimental Protocol (General):

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a base (e.g., K₂CO₃, 2.0–3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[5]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[5]

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Experimental Workflow Diagram:

Caption: General experimental workflow for the Suzuki coupling reaction.

Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde functionality of this compound into an alkene.[7]

Experimental Protocol (General):

-

Ylide Formation: In a dry, three-necked flask under an inert atmosphere, suspend a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 equiv.) in an anhydrous solvent like THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 equiv.) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.[8]

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.[8]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.[8]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Reductive Amination

Reductive amination allows for the synthesis of secondary or tertiary amines from the aldehyde group of this compound.

Experimental Protocol (General for Primary Amines):

-

Imine Formation: Dissolve this compound (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).[9][10]

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to the mixture.[9][10]

-

Reaction: Stir the reaction at room temperature for several hours until completion, monitoring by TLC.[9]

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.[9]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological activities. For instance, related bromo-benzaldehyde derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways.

Modulation of Inflammatory Signaling Pathways

Research on structurally similar compounds, such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has demonstrated the inhibition of pro-inflammatory mediators. This is achieved through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38) and the NF-κB pathway. This provides a rationale for synthesizing derivatives of this compound to explore their potential as anti-inflammatory drugs.

Inhibitory Signaling Pathway Diagram:

Caption: Inhibition of pro-inflammatory pathways by a potential derivative.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its distinct functional groups offer multiple avenues for chemical modification, making it an ideal starting material for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the quest for novel pharmaceuticals and agrochemicals. As the demand for sophisticated chemical entities continues to grow, the importance of such well-characterized building blocks will undoubtedly increase.

References

- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

2-Bromo-4-chlorobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in various organic synthesis applications. The information presented herein is intended to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde containing both bromine and chlorine atoms on the benzene (B151609) ring. Its chemical structure influences its physical properties and reactivity.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84459-33-6 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO | [1][2][3][4] |

| Molecular Weight | 219.46 g/mol | [1][2][5] |

| Appearance | White to orange to green powder/crystal | [6] |

| Melting Point | 68-73 °C | [1][7] |

| Boiling Point | 264.6 ± 20.0 °C (Predicted) | [8] |

| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Insoluble in water, soluble in organic solvents.[9] |

Experimental Protocols for Property Determination

Accurate determination of physical properties requires a pure sample. The following section details the synthesis and purification of this compound, followed by standardized protocols for measuring its key physical properties.

Synthesis and Purification Workflow

A pure sample of this compound can be synthesized and purified to ensure accurate physical property measurements. A common method involves the oxidation of (2-bromo-4-chlorophenyl)methanol.

Caption: Synthesis and Purification Workflow for this compound.

Protocol for Synthesis and Purification: A general procedure for the synthesis of this compound involves the oxidation of (2-bromo-4-chlorophenyl)methanol.[10]

-

Pyridinium chlorochromate is added to a solution of 2-bromo-4-chlorobenzyl alcohol in dichloromethane.[10]

-

The reaction mixture is stirred at room temperature for 2 hours.[10]

-

Upon completion, ether is added, and stirring continues for another 20 minutes.[10]

-

The mixture is then poured into ether, and the remaining solid is washed twice with ether.[10]

-

All ether solutions are combined and concentrated under reduced pressure.[10]

-

The resulting crude product is purified by silica gel column chromatography to yield pure this compound as a white solid.[10]

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the solid transitions to a liquid.

Protocol:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.[11]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For a pure compound, this range is typically narrow.[11]

Boiling Point Determination

While this compound is a solid at room temperature, its predicted boiling point is high. The determination of the boiling point for such a high-boiling compound requires specific laboratory techniques.

Protocol (Capillary Method):

-

A small amount of the liquid (melted) compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.

Density Determination

The density of a solid organic compound can be determined using the liquid displacement method.

Protocol (Liquid Displacement Method):

-

Weigh a sample of this compound accurately.

-

Select a liquid in which the compound is insoluble.

-

Add a known volume of the selected liquid to a graduated cylinder.

-

Carefully add the weighed solid to the graduated cylinder and ensure it is fully submerged.

-

The increase in the liquid level represents the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity and potential applications in different reaction media.

Protocol:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate each mixture vigorously for a set period (e.g., 60 seconds).[1]

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent.

Logical Workflow for Physical Characterization

The determination of the physical properties of this compound follows a logical progression from obtaining a pure sample to conducting specific measurements.

Caption: Logical Workflow for the Physical Characterization of this compound.

References

- 1. chem.ws [chem.ws]

- 2. scribd.com [scribd.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorobenzaldehyde, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in drug development, supplemented with detailed data tables and workflow diagrams.

Core Chemical and Physical Properties

This compound is a di-substituted aromatic aldehyde. Its molecular structure, featuring both bromine and chlorine atoms on the benzaldehyde (B42025) ring, imparts significant reactivity and makes it a versatile building block in organic synthesis.[1]

| Property | Value | Source(s) |

| Molecular Weight | 219.46 g/mol | [2][3][4] |

| Molecular Formula | C₇H₄BrClO | [2][3][4] |

| CAS Number | 84459-33-6 | [2][3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 68-73 °C | [3][5] |

| Boiling Point | ~264.6 - 271.3 °C at 760 mmHg | [6] |

| Density | ~1.7 g/cm³ | [6] |

| IUPAC Name | This compound | [2] |

| InChI | 1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | [2][3][5] |

| InChIKey | AJOAHIKYBSZIEV-UHFFFAOYSA-N | [2][3][5] |

| SMILES | C1=CC(=C(C=C1Cl)Br)C=O | [2][3][5] |

Spectroscopic Data

While specific spectra are not provided in this guide, a theoretical and experimental study of the infrared (IR) spectral data of this compound has been conducted using IR spectroscopy and density functional theory (DFT).[7] This analysis is crucial for understanding the compound's conformational properties and its interactions with solvents.[7] Standard analytical techniques for this compound would include:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the aldehyde proton. |

| ¹³C NMR | Resonances for the aromatic carbons and the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and vibrations associated with the substituted aromatic ring.[7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of (2-bromo-4-chlorophenyl)methanol (B583050).[8]

Materials:

-

(2-bromo-4-chlorophenyl)methanol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Silica (B1680970) gel for chromatography

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve (2-bromo-4-chlorophenyl)methanol (0.9 mmol) in dichloromethane (4 mL).

-

Add pyridinium chlorochromate (2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, add diethyl ether (4 mL) and continue stirring for an additional 20 minutes.[8]

-

Pour the mixture into diethyl ether and wash the remaining solid residue with two portions of diethyl ether.[8]

-

Combine all the ether solutions and concentrate them under reduced pressure.[8]

-

Purify the crude product by silica gel chromatography, eluting with a gradient of ethyl acetate in dichloromethane, to yield this compound as a white solid.[8]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The presence of two distinct halogen atoms provides multiple reaction sites for further functionalization through various coupling reactions and nucleophilic substitutions.[1] This allows for the construction of diverse molecular scaffolds necessary for the discovery and development of new therapeutic agents and crop protection agents.[1][6]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H411: Toxic to aquatic life with long-lasting effects

Precautionary Measures:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust.

-

Avoid release to the environment.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Visualizations

Caption: Logical relationship of this compound's properties and applications.

Caption: Experimental workflow for synthesis and application of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 84459-33-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound 97 84459-33-6 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Bromo-4-chlorobenzaldehyde. The document details its chemical identity, physical properties, and a multi-faceted spectroscopic approach for unambiguous structure confirmation.

Compound Identification

This compound is a disubstituted aromatic aldehyde. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 84459-33-6 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2] |

| Physical State | Solid, white to off-white powder or crystals | [4][5] |

| Melting Point | 68-73 °C | [5] |

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the complete structural confirmation of this compound. The logical workflow for this process is outlined below.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption peaks.

Interpretation of the IR Spectrum:

The key vibrational frequencies for this compound are summarized in the table below. The experimental data is sourced from a study by Parlak et al.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H stretch |

| ~2860, ~2770 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1705 | Strong | C=O (carbonyl) stretch of the aldehyde |

| ~1580, ~1470, ~1380 | Medium | Aromatic C=C ring stretches |

| ~1200 | Medium | C-H in-plane bending |

| ~880, ~820 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| Below 800 | Medium-Strong | C-Cl and C-Br stretches |

The strong absorption at approximately 1705 cm⁻¹ is characteristic of an aromatic aldehyde's carbonyl group. The presence of peaks in the aromatic C-H stretching and bending regions confirms the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum of this compound:

Due to the lack of a publicly available experimental mass spectrum for this compound, the following data is predicted based on its structure and the known fragmentation patterns of similar compounds.

| m/z | Predicted Relative Abundance | Assignment |

| 218, 220, 222 | High | Molecular ion (M⁺) peak cluster, showing the isotopic pattern of one bromine and one chlorine atom. |

| 217, 219, 221 | Medium | [M-H]⁺ |

| 189, 191, 193 | Medium | [M-CHO]⁺ |

| 110 | Medium | [C₆H₃Cl]⁺ |

| 75 | High | [C₆H₃]⁺ |

The most characteristic feature would be the isotopic pattern of the molecular ion peak, which arises from the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Predicted ¹H NMR Spectrum of this compound:

The following ¹H NMR spectral data is predicted based on the analysis of substituent effects on the chemical shifts of aromatic protons in related benzaldehyde (B42025) derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.9 | Doublet | 1H | Aromatic proton ortho to the aldehyde group (H-6) |

| ~7.7 | Doublet | 1H | Aromatic proton ortho to the bromine atom (H-3) |

| ~7.5 | Doublet of doublets | 1H | Aromatic proton meta to both the aldehyde and bromine (H-5) |

Predicted ¹³C NMR Spectrum of this compound:

The predicted ¹³C NMR chemical shifts are based on the known additive effects of bromo, chloro, and formyl substituents on a benzene ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (C=O) |

| ~140 | Aromatic carbon attached to chlorine (C-4) |

| ~136 | Aromatic carbon attached to the aldehyde group (C-1) |

| ~134 | Aromatic carbon (C-5) |

| ~131 | Aromatic carbon (C-3) |

| ~130 | Aromatic carbon (C-6) |

| ~125 | Aromatic carbon attached to bromine (C-2) |

Structure Confirmation Pathway

The collective interpretation of the spectroscopic data provides a definitive confirmation of the structure of this compound.

Conclusion

The structure of this compound is unequivocally confirmed through the synergistic application of IR, MS, and NMR spectroscopic techniques. Each method provides complementary information that, when combined, leaves no ambiguity as to the identity and connectivity of the atoms within the molecule. This guide provides the foundational analytical knowledge for researchers and professionals working with this and similar compounds in the field of drug development and organic synthesis.

References

- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 84459-33-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 84459-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 97 84459-33-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-chlorobenzaldehyde, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework and detailed experimental protocols for its determination.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 84459-33-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrClO | [1][2][3][4] |

| Molecular Weight | 219.46 g/mol | [2][3] |

| Appearance | White to pale yellow or orange to green powder/crystal | [1][5] |

| Melting Point | 68-73 °C | [2] |

| Qualitative Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water.[1] Soluble in Methanol. |

Solubility Data

The principle of "like dissolves like" governs the solubility of organic compounds. As a substituted benzaldehyde, this compound possesses a degree of polarity due to the carbonyl group and the halogen substituents. Its aromatic ring contributes to nonpolar character. Therefore, it is expected to be more soluble in moderately polar to nonpolar organic solvents.

While specific quantitative data is sparse, it is known to be soluble in ethanol and dichloromethane.[1] The following table is provided as a template for researchers to organize and present experimentally determined solubility data for this compound in a variety of common organic solvents at a specified temperature (e.g., 25 °C).

| Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Diethyl Ether | 2.8 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Isopropanol | 3.9 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for accurately determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This is a fundamental and widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution is constant.

-

Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

Solvent Evaporation and Mass Determination: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. After complete evaporation of the solvent, cool the dish to room temperature in a desiccator.

-

Weighing: Weigh the dish containing the dried solute on an analytical balance.

-

Calculation of Solubility:

-

Mass of dissolved solute = (Final weight of dish + solute) - (Initial weight of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of filtered solution) x 100

-

Caption: Gravimetric Method Workflow

UV-Vis Spectrophotometry Method

This method is suitable given that this compound contains a chromophore (the substituted benzene (B151609) ring and carbonyl group) that absorbs UV radiation. It is generally faster than the gravimetric method for multiple samples once a calibration curve is established.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specified temperature.

Materials:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to find the wavelength at which the absorbance is highest.

-

Prepare Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.

-

Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Prepare and Equilibrate Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution and allow it to reach equilibrium.

-

Sample Collection and Dilution:

-

Follow step 3 from the gravimetric method to collect a filtered sample of the saturated supernatant.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely.

-

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Caption: UV-Vis Spectrophotometry Workflow

References

- 1. CAS 84459-33-6: 2-bromo-4-chloro-benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. This compound 97 84459-33-6 [sigmaaldrich.com]

- 3. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 84459-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Melting Point Determination of 2-Bromo-4-chlorobenzaldehyde

This guide provides a comprehensive overview of the melting point of 2-Bromo-4-chlorobenzaldehyde, a crucial physical property for its identification and purity assessment. Detailed experimental protocols for its determination are provided for researchers, scientists, and professionals in drug development.

Physical Properties of this compound

This compound is a solid at room temperature. Its appearance can range from white to orange to green as a powder or crystal.[1] The melting point is a key indicator of the purity of a crystalline solid. For a pure substance, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Data Presentation

The experimentally determined melting point of this compound from various suppliers is summarized in the table below. This data is essential for quality control and for confirming the identity of the compound in a laboratory setting.

| Supplier/Source | Purity | Melting Point (°C) |

| Sigma-Aldrich | 97% | 68-73 |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 69.0 to 73.0 |

| Fisher Scientific (TCI America) | ≥97.0% (GC) | 71 |

Note: The reported melting points are ranges, which is common practice in chemical literature.[3]

Experimental Protocols for Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with either a modern melting point apparatus or a traditional Thiele tube setup.[4]

Method 1: Capillary Melting Point Determination using a Digital Melting Point Apparatus

This method is a common and precise way to determine the melting point of a solid.[4]

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)[5]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[5][6] If necessary, dry the sample in a desiccator.[7]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[6]

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Take a capillary tube and press the open end into the powdered sample, forcing a small amount of the solid into the tube.[6]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[6] A useful technique is to drop the capillary tube through a long, vertical glass tube to ensure tight packing.[6]

-

The final packed sample height should be between 2-3 mm.[5][8] An excessive amount of sample can lead to an artificially broad melting range.[5]

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, heat the sample rapidly to get a rough estimate.[2]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 15°C below the expected melting point.[5][6]

-

Set the heating rate to a slow and steady 1-2°C per minute.[8] A slow heating rate near the melting point is crucial for an accurate measurement.[3]

-

Observe the sample through the magnifying eyepiece.[6]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[6][8]

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears (complete melting).[6][8]

-

The recorded temperatures represent the melting point range.

-

-

-

Repeatability:

-

For reliable results, perform the determination at least twice, using a fresh sample and a new capillary tube for each measurement.[8] Consistent values should be obtained.

-

Method 2: Melting Point Determination using a Thiele Tube

The Thiele tube is a classic piece of laboratory glassware designed to heat an oil bath uniformly using convection currents, making it suitable for melting point determination.[3]

Apparatus:

-

Thiele tube[3]

-

Thermometer

-

Capillary tube (one end sealed)

-

Rubber band or a small slice of rubber tubing[3]

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation and Loading:

-

Prepare and load the capillary tube with this compound as described in Method 1 (steps 1 and 2).

-

-

Apparatus Setup:

-

Fill the Thiele tube with heating oil to a level that will cover the sample and the thermometer bulb but allows for oil expansion upon heating.[3]

-

Attach the loaded capillary tube to the thermometer using a rubber band, ensuring the sample is level with the middle of the thermometer bulb.[6][8] The rubber band should be positioned above the level of the oil.

-

Insert the thermometer and attached capillary tube into the Thiele tube, securing it with a clamp so that the sample is in the center of the main tube.[6]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion.[6] The shape of the tube will facilitate the circulation of the hot oil, ensuring even heating.

-

Increase the temperature at a moderate rate until it is about 15°C below the expected melting point.[6]

-

Reduce the heating rate to approximately 1-2°C per minute as you approach the melting point.[8]

-

Carefully observe the sample.

-

Record the temperature when the first signs of melting are observed.[3]

-

Record the temperature when the entire sample has melted into a clear liquid.[3] This provides the melting point range.

-

-

Safety Precautions:

-

Perform the experiment in a well-ventilated area or a fume hood, especially if the heating oil produces fumes.

-

If bubbles are seen in the oil, it may be contaminated and should be replaced.[6]

-

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.

This flowchart outlines the key steps from sample preparation to data analysis, providing a clear and logical guide for researchers. The process ensures accuracy and reproducibility in the determination of this critical physical constant.

References

- 1. This compound | 84459-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 2-Bromo-4-chlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-chlorobenzaldehyde, a key intermediate in various synthetic applications. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while experimental Infrared (IR) data is available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Internal Standard: Tetramethylsilane (B1202638) (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.9 | d | 1H | Aromatic H |

| ~7.7 | d | 1H | Aromatic H |

| ~7.5 | dd | 1H | Aromatic H |

Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde (C=O) |

| ~140 | Aromatic C-Cl |

| ~135 | Aromatic C-CHO |

| ~133 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-Br |

Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde.

Table 3: IR Spectroscopic Data (Experimental)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2950 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1200 | Medium | C-H in-plane bend |

| ~820 | Strong | C-H out-of-plane bend |

| ~1050 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Data sourced from experimental spectra of this compound.[1]

Table 4: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 218/220/222 | High | [M]⁺ (Molecular ion) |

| 217/219/221 | High | [M-H]⁺ |

| 189/191/193 | Medium | [M-CHO]⁺ |

| 110 | Medium | [M-Br-Cl]⁺ |

| 75 | High | [C₆H₃]⁺ |

Prediction based on the known fragmentation patterns of halogenated aromatic aldehydes. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

2.1.3. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

2.2.3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

2.3.2. Data Acquisition:

-

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Source Temperature: 200-250 °C.

2.3.3. Data Processing:

-

The mass spectrum will be generated by the instrument's software.

-

Identify the molecular ion peak and prominent fragment ions.

-

Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis of 2-Bromo-4-chlorobenzaldehyde: A Technical Guide to the Oxidation of (2-bromo-4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis of 2-bromo-4-chlorobenzaldehyde via the oxidation of (2-bromo-4-chlorophenyl)methanol (B583050). This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document details a well-established experimental protocol using pyridinium (B92312) chlorochromate (PCC) and explores alternative methodologies, including Swern and Dess-Martin oxidations. A comparative analysis of these methods is presented, supported by quantitative data, to aid researchers in selecting the most suitable process for their specific needs. Detailed experimental procedures and reaction pathway diagrams are provided to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a key intermediate in the development of novel therapeutic agents and other fine chemicals. The presence of halogen substituents on the aromatic ring necessitates mild and selective oxidation conditions to avoid side reactions and ensure high yields. This guide focuses on the practical execution of this synthesis, providing a robust protocol and a comparative overview of common oxidation techniques.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is paramount to the success of this synthesis, influencing reaction efficiency, selectivity, and scalability. While several methods are available for the oxidation of benzylic alcohols, this guide focuses on three prominent examples: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.

A direct comparison of quantitative data for the oxidation of (2-bromo-4-chlorophenyl)methanol is presented below. It is important to note that while a specific, high-yield protocol for PCC is well-documented, detailed experimental data for Swern and Dess-Martin oxidations on this particular substrate are less readily available in the literature. Therefore, representative data for the oxidation of similar substituted benzyl (B1604629) alcohols is included for comparative purposes.

| Oxidation Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | Room Temperature | 2 hours | 85 | [1] |

| Swern Oxidation (Representative) | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane | -78 °C to Room Temp. | ~1-2 hours | Typically >85 | [2] |

| Dess-Martin Oxidation (Representative) | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | ~1-3 hours | Typically >90 |

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound using pyridinium chlorochromate, based on a reported procedure.[1] Representative protocols for Swern and Dess-Martin oxidations are also provided as viable alternatives.

Pyridinium Chlorochromate (PCC) Oxidation

This protocol is based on a documented, high-yield synthesis of the target compound.[1]

Materials:

-

(2-bromo-4-chlorophenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol, 1 equivalent) in anhydrous dichloromethane (4 mL) in a round-bottom flask, add pyridinium chlorochromate (2.0 mmol, 2.2 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether (4 mL) and continue stirring for an additional 20 minutes.

-

Decant the ether solution from the solid residue. Wash the remaining solid residue with two additional portions of diethyl ether.

-

Combine all the ether extracts and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (or a suitable solvent system as determined by TLC) to afford this compound as a white solid. The reported yield for this procedure is 85%.[1]

Swern Oxidation (Representative Protocol)

This is a general procedure for the Swern oxidation of a primary benzylic alcohol and may require optimization for the specific substrate.

Materials:

-

(2-bromo-4-chlorophenyl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

-

Add a solution of (2-bromo-4-chlorophenyl)methanol (1 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at this temperature.

-

Add triethylamine (5 equivalents) to the reaction mixture, and allow it to warm to room temperature over approximately 45 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Dess-Martin Periodinane (DMP) Oxidation (Representative Protocol)

This is a general procedure for the Dess-Martin oxidation of a primary benzylic alcohol and may require optimization for the specific substrate.

Materials:

-

(2-bromo-4-chlorophenyl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

-

To a solution of (2-bromo-4-chlorophenyl)methanol (1 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the simplified mechanistic pathways for the discussed oxidation methods.

Caption: General experimental workflow for the oxidation of (2-bromo-4-chlorophenyl)methanol.

Caption: Simplified mechanistic pathways for PCC, Swern, and Dess-Martin oxidations.

Conclusion

The synthesis of this compound from (2-bromo-4-chlorophenyl)methanol can be effectively achieved through various oxidation methods. The PCC oxidation stands out as a well-documented and high-yielding procedure for this specific transformation.[1] Swern and Dess-Martin oxidations offer milder, metal-free alternatives that are often preferred for substrates with sensitive functional groups, although specific quantitative data for the target substrate is less prevalent in the literature. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. This guide provides the necessary technical information to enable researchers to make an informed decision and successfully execute this important chemical transformation.

References

Technical Guide: Chemical Stability and Storage of 2-Bromo-4-chlorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-4-chlorobenzaldehyde (CAS No. 84459-33-6) is a halogenated aromatic aldehyde that serves as a critical intermediate in organic synthesis.[1] Its unique structure, featuring bromine and chlorine substituents, provides a versatile platform for constructing complex molecules, particularly in the development of pharmaceuticals and fine chemicals.[1] Understanding the chemical stability and proper storage requirements of this compound is paramount to ensure its integrity, maintain purity, and guarantee safety in a laboratory and industrial setting. This guide provides an in-depth overview of its physicochemical properties, stability profile, and recommended handling procedures.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling and reaction characteristics.

| Property | Value | Source(s) |

| CAS Number | 84459-33-6 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO | [2][3][4] |

| Molecular Weight | 219.46 g/mol | [1][2][3] |

| Appearance | White to light yellow solid; powder to crystal | [1][5] |

| Melting Point | 45 - 73 °C | [3][6] |

| Boiling Point | 213 - 264.6 °C | [1][6][7] |

| Density | 1.698 g/cm³ | [1][7] |

| Flash Point | 113.8 °C | [7] |

| log P (octanol/water) | 2.34 (at 25 °C) | [6] |

Chemical Stability and Reactivity

This compound is a reactive compound that requires careful handling to prevent degradation and hazardous reactions.

2.1 General Stability: The compound is known to be air-sensitive.[6][8] Therefore, prolonged exposure to the atmosphere should be avoided to prevent potential oxidation or moisture-induced reactions. It is supplied as a combustible solid.[3][6]

2.2 Conditions to Avoid and Incompatible Materials: To ensure stability and safety, the following conditions and materials must be avoided:

-

Heat and Ignition Sources: The compound can form explosive mixtures with air upon intense heating.[6] Areas where it is handled and stored should be kept free of open flames, sparks, and hot surfaces.[6][9][10] Precautionary measures against static discharge are necessary.[6][9]

-

Moisture: The compound should be stored in a dry environment, as it may react with water.[10]

-

Strong Oxidizing Agents, Bases, and Reducing Agents: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[9][10] These materials can induce exothermic reactions.[10]

2.3 Hazardous Decomposition Products: In the event of a fire, the combustion of this compound can release toxic and corrosive gases.[10] These hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene.[9][10]

2.4 Hazardous Polymerization: Hazardous polymerization of this compound does not occur.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 84459-33-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 84459-33-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound, CAS No. 84459-33-6 - iChemical [ichemical.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chlorobenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of modern antidiabetic drugs. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic methodologies, and its role in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The document includes structured data, in-depth experimental protocols, and visual diagrams of chemical syntheses and biological signaling pathways to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, with the CAS number 84459-33-6, is a disubstituted benzaldehyde (B42025) derivative featuring bromine and chlorine atoms at the 2 and 4 positions of the benzene (B151609) ring, respectively.[1] Its unique substitution pattern makes it a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures. The presence of the aldehyde functional group, along with the ortho-bromo and para-chloro substituents, provides multiple reaction sites for further chemical modifications. This has led to its prominent role as a crucial building block in the synthesis of several blockbuster drugs for the treatment of type 2 diabetes.

While the precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its importance has grown significantly with the advent of SGLT2 inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO | [1] |

| Molecular Weight | 219.46 g/mol | [1] |

| CAS Number | 84459-33-6 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 68-73 °C | [3] |

| Boiling Point | 264.6 °C | [2] |

| Density | 1.698 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | [4] |

Spectroscopic Data:

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm, and the aldehyde proton would be a singlet further downfield, typically above 9.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be observed around 190 ppm. The aromatic carbons would appear in the 120-140 ppm region.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the aldehyde would be present around 1700 cm⁻¹. C-H stretching of the aromatic ring and the aldehyde would also be visible.[5]

Synthesis of this compound

Several synthetic routes to this compound and its isomers have been reported, primarily in patent literature. A common and well-documented method involves the oxidation of the corresponding benzyl (B1604629) alcohol.

Oxidation of (2-Bromo-4-chlorophenyl)methanol (B583050)

This method provides a direct and efficient route to the target aldehyde.

Experimental Protocol:

-

Materials:

-

(2-Bromo-4-chlorophenyl)methanol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol, 200 mg) in dichloromethane (4 mL), add pyridinium chlorochromate (2 mmol, 432 mg).[6]

-

Stir the reaction mixture at room temperature for 2 hours.[6]

-

Upon completion of the reaction (monitored by TLC), add diethyl ether (4 mL) and continue stirring for an additional 20 minutes.[6]

-

Decant the ether solution and wash the remaining solid residue with two portions of diethyl ether.[6]

-

Combine all the ether fractions and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in dichloromethane (e.g., 20:80 to 50:50).[6]

-

Concentrate the fractions containing the pure product to obtain this compound as a white solid.[6]

-

-

Quantitative Data:

-

Yield: 85% (167 mg)[6]

-

Experimental Workflow for the Oxidation of (2-Bromo-4-chlorophenyl)methanol

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of SGLT2 inhibitors. These drugs are a class of oral medications used to treat type 2 diabetes by promoting the excretion of glucose in the urine.

Synthesis of SGLT2 Inhibitors

This compound is a precursor to a common intermediate in the synthesis of several SGLT2 inhibitors, including:

-

Dapagliflozin (Farxiga®)

-

Ertugliflozin (Steglatro®)

-

Empagliflozin (Jardiance®)

The synthesis generally involves a multi-step process where the benzaldehyde is converted into a more complex C-aryl glucoside structure, which is the core of these drugs.

Mechanism of Action and Signaling Pathways of SGLT2 Inhibitors

SGLT2 inhibitors exert their therapeutic effects by selectively blocking the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys.[7] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[8]

Beyond this primary mechanism, SGLT2 inhibitors have been shown to modulate several key signaling pathways, contributing to their cardiovascular and renal protective benefits.[9][10]

Signaling Pathways Modulated by SGLT2 Inhibitors:

-

AMPK/AKT/CREB Pathway: Activation of AMP-activated protein kinase (AMPK) is a central mechanism. This leads to downstream effects on cellular energy metabolism, including the modulation of AKT and CREB (cAMP response element-binding protein) signaling, which are involved in cell survival and function.[11]

-

PI3K-Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. SGLT2 inhibitors have been shown to influence this pathway, which may contribute to their protective effects on various tissues.[11]

-

Reduction of Oxidative Stress: By improving glycemic control and through other direct cellular effects, SGLT2 inhibitors can reduce oxidative stress, a key factor in the pathogenesis of diabetic complications.[9]

-

Anti-inflammatory Effects: These drugs have been observed to decrease the levels of pro-inflammatory cytokines, thereby mitigating the chronic low-grade inflammation associated with diabetes.[10]

Signaling Pathway of SGLT2 Inhibitors

Conclusion

This compound has established itself as an indispensable intermediate in modern medicinal chemistry. While its early history is not well-defined, its contemporary significance is undeniable, primarily driven by its role in the synthesis of life-changing SGLT2 inhibitors for the management of type 2 diabetes. The synthetic routes to this compound are well-established, offering high yields and purity. The continued importance of SGLT2 inhibitors in treating diabetes and its associated cardiovascular and renal complications ensures that this compound will remain a compound of high interest to the scientific and pharmaceutical communities. Further research into novel applications of this versatile building block may unveil new therapeutic opportunities.

References

- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 84459-33-6 [sigmaaldrich.com]

- 4. CAS 84459-33-6: 2-bromo-4-chloro-benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]

- 8. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]

- 9. New Insights into the Use of Empagliflozin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Signature: A Spectroscopic and Computational Deep Dive into 2-Bromo-4-chlorobenzaldehyde

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical and experimental spectral investigation of 2-bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the spectral characteristics of the molecule using Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by computational analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Theoretical Framework

The spectral properties of this compound are dictated by its unique electronic and structural characteristics. The presence of a bromine and a chlorine atom on the benzene (B151609) ring, in addition to the aldehyde functional group, creates a distinct pattern of electron distribution, influencing the vibrational and electronic transitions that are probed by various spectroscopic techniques.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the experimental spectra. DFT calculations can provide insights into the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions, offering a theoretical foundation for the experimental observations.[1]

Experimental Protocols

Detailed methodologies for the spectral analysis of this compound are crucial for obtaining reproducible and reliable data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: The FT-IR spectrum of solid this compound can be recorded using the KBr pellet technique. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet.